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molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Cat. No. B1279523
M. Wt: 333.4 g/mol
InChI Key: CTRXZOLNEVJBDX-UHFFFAOYSA-N
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Patent
US06979746B2

Procedure details

1.76 g (11.5 mmols) of phosphorus oxychloride was dropped in anhydrous dimethylformamide under agitation at room temperature, into which 25 ml of anhydrous dimethylformamide solution of 1.75 g of N,N-di(4-methoxyphenyl)aniline ((36)-2) was further dropped, following by raising the reaction temperature and agitating at 70° C. for 90 minutes.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1.CN(C)[CH:31]=[O:32]>>[CH3:28][O:27][C:24]1[CH:23]=[CH:22][C:21]([N:14]([C:15]2[CH:20]=[CH:19][C:18]([CH:31]=[O:32])=[CH:17][CH:16]=2)[C:11]2[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.75 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
agitating at 70° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further dropped
TEMPERATURE
Type
TEMPERATURE
Details
by raising the reaction temperature

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
COC1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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